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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACHN-975, a potent, first-in-class
inhibitor of the bacterial enzyme UDP-3-0O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
deacetylase (LpxC). ACHN-975 demonstrated significant promise as a novel antibiotic against
a range of Gram-negative bacteria, including multidrug-resistant strains, by targeting the
essential lipid A biosynthetic pathway.[1][2][3] This document details the mechanism of action,
guantitative efficacy, and relevant experimental protocols associated with ACHN-975, offering a
comprehensive resource for researchers in the field of antibiotic drug discovery.

Core Mechanism: Inhibition of the LpxC Pathway

ACHN-975 functions by selectively inhibiting LpxC, a zinc-dependent metalloamidase that
catalyzes the second and committed step in the biosynthesis of lipid A.[3][4] Lipid A is the
hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of
most Gram-negative bacteria, essential for their viability and structural integrity. By blocking
LpxC, ACHN-975 halts the production of lipid A, leading to the disruption of the outer
membrane and subsequent bacterial cell death. This novel mechanism of action means there is
no cross-resistance with existing classes of antibiotics.

Visualizing the LpxC Inhibition Pathway

The following diagram illustrates the role of LpxC in the lipid A biosynthetic pathway and the
inhibitory action of ACHN-975.
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Caption: ACHN-975 blocks the essential Lipid A biosynthetic pathway.

Quantitative Efficacy of ACHN-975

ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative
pathogens, including clinically challenging isolates. Its efficacy is summarized in the tables

below.

In Vitro Enzymatic Inhibition

ACHN-975 exhibits subnanomolar inhibitory activity against the LpxC enzyme.

Target Enzyme Organism IC50 (nM)

LpxC Enterobacteriaceae spp. 0.02

Not explicitly stated in nM, but

LpxC Pseudomonas aeruginosa )
described as potent.

In Vitro Antibacterial Activity (Minimum Inhibitory
Concentration - MIC)

The compound showed potent activity against both wild-type and multidrug-resistant (MDR)
strains of Pseudomonas aeruginosa and various Enterobacteriaceae.
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Organism Strain Type MIC50 (pg/mL) MIC90 (pg/mL)
Pseudomonas )

. All isolates tested 0.06 0.25
aeruginosa
Enterobacteriaceae All isolates tested 0.5 2
Enterobacteriaceae Wild-Type Not specified Not specified
Enterobacteriaceae ESBL-producing Not specified 2

Plasmid-mediated

Enterobacteriaceae Not specified 1
AmpC
) Carbapenemase- -
Enterobacteriaceae ) Not specified 2
producing

Acinetobacter - -
. Not specified Not specified >64
baumannii

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were
inhibited, respectively.

In Vivo Efficacy in Murine Infection Models

ACHN-975 demonstrated bactericidal activity in animal models of infection.

Animal Model Pathogen Dosing (mg/kg) Outcome

Dose-dependent
reduction in bacterial
titers; >3-log10 kill at
4h with 10 and 30
mg/kg.

Neutropenic mouse P. aeruginosa ATCC 5, 10, 30 (single i.p.
thigh 27853 dose)

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of
ACHN-975.
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LpxC Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of ACHN-975 against purified
LpxC enzyme.

Methodology:
e The LpxC enzyme from the target organism (e.g., P. aeruginosa) is purified.

e The enzymatic reaction is initiated by adding the substrate, UDP-3-O-[(R)-3-
hydroxymyristoyl]-N-acetylglucosamine.

e The release of acetate from the substrate is monitored continuously using a coupled assay
with citrate synthase and DTNB, measuring the change in absorbance at 412 nm.

o Assays are performed with a serial dilution of ACHN-975.

e |IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic
equation.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of ACHN-975 that inhibits the visible
growth of a bacterial isolate.

Methodology:

e The broth microdilution method is performed according to the Clinical and Laboratory
Standards Institute (CLSI) guidelines.

o A serial two-fold dilution of ACHN-975 is prepared in cation-adjusted Mueller-Hinton broth
(CAMHB) in 96-well microtiter plates.

o Each well is inoculated with a standardized bacterial suspension to a final concentration of
approximately 5 x 10"5 CFU/mL.

o Plates are incubated at 35-37°C for 16-20 hours.
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The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible
bacterial growth.

In Vitro Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of ACHN-975 over time.

Methodology:

Bacterial cultures are grown to the logarithmic phase and then diluted in fresh CAMHB.
ACHN-975 is added at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC).
Cultures are incubated at 37°C with shaking.

At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted in
saline, and plated on agar plates.

Colony forming units (CFU/mL) are determined after overnight incubation. A >3-log10
reduction in CFU/mL is considered bactericidal.

Neutropenic Mouse Thigh Infection Model

Objective: To evaluate the in vivo efficacy of ACHN-975 in a localized infection model.

Methodology:

Female mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

Mice are infected via intramuscular injection into the thigh with a standardized inoculum of
the test organism (e.g., P. aeruginosa).

Two hours post-infection, ACHN-975 is administered via a single intraperitoneal injection at
various doses.

At predetermined time points (e.g., 2, 4, 8, 24 hours post-treatment), mice are euthanized,
and the thigh muscles are homogenized.

Bacterial burden (CFU/thigh) is quantified by plating serial dilutions of the homogenate.
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Clinical Development and Future Outlook

ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. However, its
development was halted due to a dose-limiting toxicity of transient hypotension. Despite this
setback, ACHN-975 served as a crucial proof-of-concept for LpxC as a viable antibacterial
target. Research programs have continued to develop other LpxC inhibitors with improved
safety profiles, building on the knowledge gained from the ACHN-975 program. The targeting of
the LpxC pathway remains a promising strategy in the critical effort to develop new antibiotics
against multidrug-resistant Gram-negative pathogens.

Logical Flow of ACHN-975's Drug Development Path

The following diagram outlines the key stages and decision points in the development of
ACHN-975.
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Caption: The development path of ACHN-975 from discovery to discontinuation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3047518?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811409/
https://www.jmilabs.com/data/posters/ICAAC2013/F-1228.PDF
https://www.immune-system-research.com/2019/10/21/achn-975-is-a-first-in-class-and-selective-lpxc-inhibitor/
https://www.medchemexpress.com/achn-975.html
https://www.benchchem.com/product/b3047518#achn-975-tfa-lpxc-inhibition-pathway
https://www.benchchem.com/product/b3047518#achn-975-tfa-lpxc-inhibition-pathway
https://www.benchchem.com/product/b3047518#achn-975-tfa-lpxc-inhibition-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3047518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

